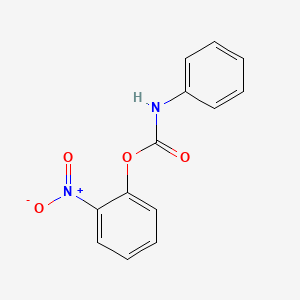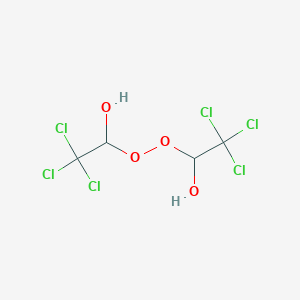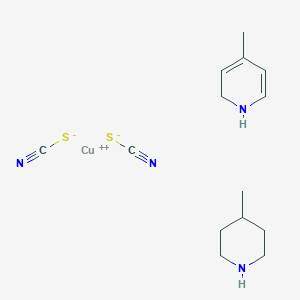![molecular formula C18H14N2O3 B14713703 3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6638-20-6](/img/structure/B14713703.png)
3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring fused to the oxazine ring, with a nitrophenyl group attached at the third position. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . Another approach uses a reusable magnetic catalyst (GO-Fe₃O₄–Ti(IV)) to achieve high yields and short reaction times .
Industrial Production Methods
The catalysts used in these methods are characterized by their thermal stability, reusability, and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with molecular targets such as COX enzymes. The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with significant pharmacological applications.
Dioxazine: A pentacyclic compound consisting of two oxazine subunits, used as a pigment.
Uniqueness
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
6638-20-6 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)16-6-3-5-15(10-16)19-11-14-9-8-13-4-1-2-7-17(13)18(14)23-12-19/h1-10H,11-12H2 |
Clave InChI |
GCAWLSXZBLFREI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3C=C2)OCN1C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


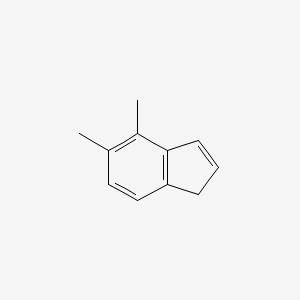
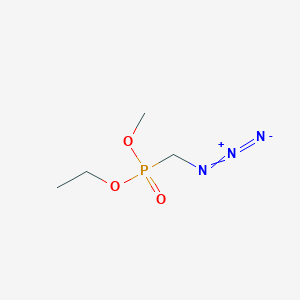
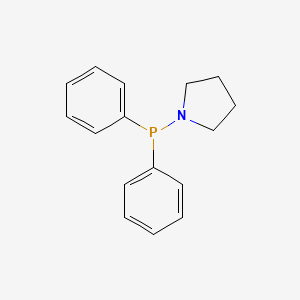
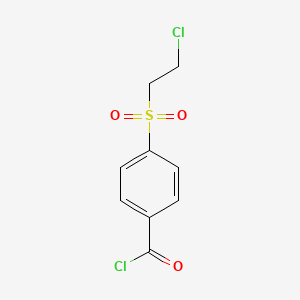


![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
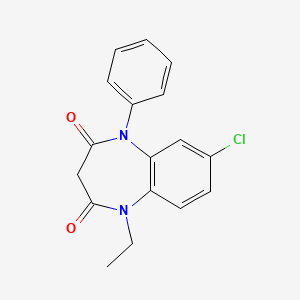
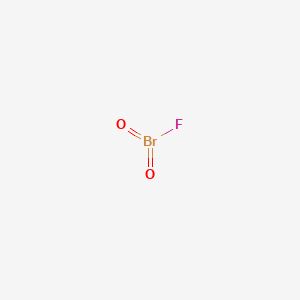

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
